molecular formula C16H12Cl2N2O B2451601 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone CAS No. 344282-63-9

4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2451601
CAS No.: 344282-63-9
M. Wt: 319.19
InChI Key: LDIYOSADHQQGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H12Cl2N2O and its molecular weight is 319.19. The purity is usually 95%.
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Scientific Research Applications

Cardioactive Properties

The 4,5-dihydro-3(2H)-pyridazinone moiety, including derivatives like 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, has been a focal point in the development of cardioactive agents. It's a structural component of various pyridazinone derivatives that are either clinically used or under clinical trials for their cardiotonic properties. These compounds show a clear cardiotonic effect, indicating their potential in treating cardiovascular diseases (Imran & Abida, 2016). Similarly, a study on the synthesis and cardiotonic activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives confirmed their cardiotonic activities, with certain compounds showing promising results compared to known cardiotonic agents (Wang et al., 2007).

Enantioseparation for Pharmaceutical Applications

Efficient enantioseparation of these derivatives is crucial for pharmaceutical applications, especially for key intermediates used in cardiotonic agents like levosimendan. Research has demonstrated the effective preparative separation of these enantiomers using chromatographic techniques, which is significant for the pharmaceutical industry, ensuring the availability of the desired enantiomer with high purity for medical use (Cheng et al., 2019).

Vasodilatory Activity

Some derivatives of 4,5-dihydro-3(2H)-pyridazinone exhibit vasodilatory activity, which is critical for cardiovascular health by promoting blood flow and reducing blood pressure. Certain amide derivatives have shown significant activity, suggesting potential therapeutic applications in managing conditions that benefit from vasodilation (Bansal et al., 2009).

Base Oil Improvement

Apart from medical applications, 4,5-dihydro-3(2H)-pyridazinone derivatives have shown utility in improving the quality of base oils. These compounds act as antioxidants and corrosion inhibitors, highlighting their versatility and importance in industrial applications. The heterocyclic compounds derived from 4,5-dihydro-3(2H)-pyridazinone are chemically stable and provide multiple actions for base oil improvement, proving their worth beyond pharmaceuticals (Nessim, 2017).

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c17-11-6-7-12(14(18)8-11)13-9-15(19-20-16(13)21)10-4-2-1-3-5-10/h1-8,13H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIYOSADHQQGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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